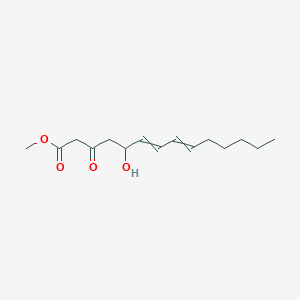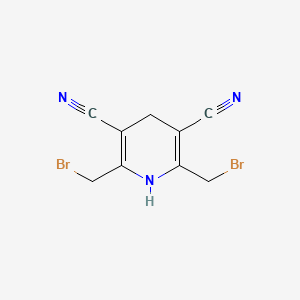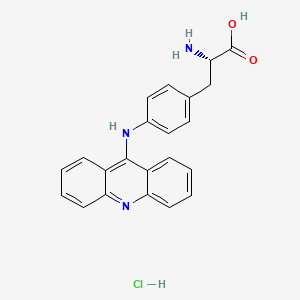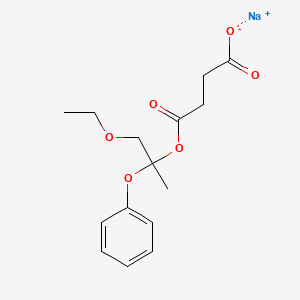
Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate is an organic compound characterized by its unique structure, which includes multiple bonds, an ester group, a ketone group, a hydroxyl group, and a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ketone group to a secondary alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a diketone, while reduction may produce a diol. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (6E,8E)-5-hydroxy-9-methyl-3-oxotetradeca-6,8-dienoate: Similar structure with an additional methyl group.
Methyl (5S,6E,8E,10S)-5-hydroxy-9,10-dimethyl-3-oxotetradeca-6,8-dienoate: Contains additional methyl groups and a similar backbone.
Uniqueness
Methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
64769-24-0 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
methyl 5-hydroxy-3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C15H24O4/c1-3-4-5-6-7-8-9-10-13(16)11-14(17)12-15(18)19-2/h7-10,13,16H,3-6,11-12H2,1-2H3 |
InChI Key |
AARZSPSLVWAEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(CC(=O)CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)

![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![1-Propanesulfonic acid, 2,2'-[(octylimino)bis[(1-oxo-3,1-propanediyl)imino]]bis[2-methyl-, disodium salt](/img/structure/B14502377.png)



![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)
![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

